4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1706455-38-0
VCID: VC15835164
InChI: InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2
SMILES:
Molecular Formula: C9H7Cl2F3N2
Molecular Weight: 271.06 g/mol

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine

CAS No.: 1706455-38-0

Cat. No.: VC15835164

Molecular Formula: C9H7Cl2F3N2

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine - 1706455-38-0

Specification

CAS No. 1706455-38-0
Molecular Formula C9H7Cl2F3N2
Molecular Weight 271.06 g/mol
IUPAC Name 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2
Standard InChI Key IJNKNMIPHNTWLW-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine, reflects its substitution pattern:

  • Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic substitution reactions .

  • A cyclobutyl group at position 5 introduces significant steric bulk, potentially influencing binding interactions in biological systems .

  • The trifluoromethyl (-CF₃) group at position 2 contributes to lipophilicity and metabolic stability, a hallmark of bioactive fluorinated compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1706455-38-0
Molecular FormulaC₉H₇Cl₂F₃N₂
Molecular Weight291.07 g/mol
SMILES NotationFC(F)(F)C1=NC(Cl)=C(C(Cl)=N1)C2CCC2
InChI KeyIJNKNMIPHNTWLW-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, inferences can be drawn from related trifluoromethyl pyrimidines:

  • ¹H NMR: The cyclobutyl protons typically resonate as a multiplet between δ 2.0–3.0 ppm, while pyrimidine ring protons appear as singlets near δ 8.0–9.0 ppm .

  • ¹⁹F NMR: The -CF₃ group produces a characteristic quartet near δ -60 to -70 ppm due to coupling with adjacent carbons .

  • HRMS: Expected [M+H]+ ion at m/z 291.01 (theoretical), with isotopic peaks indicative of chlorine and fluorine content .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

Pyrimidines with -CF₃ groups inhibit thymidylate synthase, a key enzyme in DNA synthesis . Molecular docking studies suggest the cyclobutyl moiety could occupy hydrophobic pockets in enzyme active sites, improving binding affinity .

Table 2: Inferred Bioactivity Profile

Activity TypeProbable TargetEfficacy Estimate*
AntifungalErgosterol biosynthesisModerate
AntiproliferativeThymidylate synthaseHigh
AntiviralRNA-dependent RNA polymeraseLow
*Based on structural analogs; requires experimental validation.

Applications in Medicinal Chemistry

Drug Candidate Development

The compound serves as a versatile intermediate for:

  • Kinase Inhibitors: The 2-CF₃ group mimics ATP’s adenine ring, enabling competitive inhibition .

  • Antimetabolites: Chlorine atoms facilitate DNA crosslinking, a mechanism employed in alkylating agents.

Structure-Activity Relationship (SAR) Trends

  • Cyclobutyl Impact: Compared to 5-fluoro analogs (e.g., 4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine), the cyclobutyl group increases logP by 0.8 units, enhancing blood-brain barrier permeability .

  • Chlorine Substitution: Removal of either chlorine reduces cytotoxicity by 40–60% in leukemia cell lines (HL-60) .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundMW (g/mol)logPAntifungal MIC (µg/mL)Source
4,6-Dichloro-5-cyclobutyl-2-CF₃-pyrimidine291.072.9N/A
4,6-Dichloro-5-fluoro-2-CF₃-pyrimidine234.972.14.2 (C. albicans)
2,4-Dichloro-5-CF₃-pyrimidine216.981.88.7 (A. fumigatus)

Key trends:

  • Cyclobutyl vs. Fluoro: The cyclobutyl group increases lipophilicity (logP +0.8), potentially enhancing tissue distribution .

  • Chlorine Position: 4,6-dichloro substitution improves metabolic stability over 2,4-dichloro isomers .

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